2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone
Overview
Description
“2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” is a chemical compound with the molecular formula C8H15ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethanone group (C2H3O) attached to a chloro group (Cl) and a 4-ethylpiperazin-1-yl group (C6H12N2) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 204.7 . It is a liquid at room temperature . Unfortunately, other specific properties like boiling point, melting point, and density are not available .Scientific Research Applications
Electrochemical Synthesis
One study explored the electrochemical synthesis of new substituted phenylpiperazines , where "2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone" could potentially serve as a precursor. Electrochemical oxidation in the presence of arylsulfinic acids was investigated, revealing that quinone-imine derived from oxidation participates in Michael type addition reactions, leading to new phenylpiperazine derivatives. This development showcases a reagent-less, environmentally friendly method for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).
Enzymatic Process Development
Another research area focuses on the development of practical enzymatic processes for preparing chiral intermediates essential for pharmaceutical applications. For instance, a ketoreductase (KRED) was utilized to transform a similar compound, "2-chloro-1-(3,4-difluorophenyl)ethanone", into a chiral alcohol, demonstrating near-complete conversion with high enantiomeric excess. This method exemplifies the green, efficient use of biocatalysis in producing chiral intermediates for further pharmaceutical synthesis (Guo et al., 2017).
Organic Synthesis and Characterization
Research on organic synthesis and characterization includes the preparation of key intermediates like "1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one" through nucleophilic substitution, showcasing the compound's utility in synthesizing agricultural fungicides. Optimized reaction conditions led to high yields and purity, underscoring the compound's significance in industrial applications (Ji et al., 2017).
Catalytic Behavior and Material Synthesis
Further studies investigated the catalytic behavior of complexes bearing similar structural motifs for ethylene reactivity, indicating potential applications in polymerization and oligomerization processes. Iron and cobalt complexes demonstrated good to moderate activities, with various parameters explored for enhancing catalytic performance (Sun et al., 2007).
Properties
IUPAC Name |
2-chloro-1-(4-ethylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUGYNBSZBWEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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